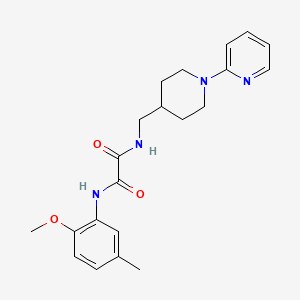
N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, systematic name, and other names it might be known by. It also includes its appearance (color, state of matter under standard conditions) and where it can be found or how it can be synthesized.
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it. This often involves a series of chemical reactions, with the compound being formed as a product of these reactions. The synthesis analysis would include a detailed description of these reactions, including the reactants used, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This includes the types of bonds between the atoms (covalent, ionic, etc.), the shape of the molecule, and any functional groups present. The molecular structure can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.).Applications De Recherche Scientifique
Pyridine Derivatives as Insecticides
- Study Overview : Research on pyridine derivatives, including compounds similar in structure to the specified chemical, has shown significant insecticidal activities. One compound exhibited insecticidal activity about 4-fold that of acetamiprid, a known insecticide (Bakhite et al., 2014).
Role of Orexin-1 Receptor Mechanisms
- Study Overview : Studies have investigated the effects of compounds structurally related to the specified chemical on orexin-1 receptors. These compounds demonstrated the potential to modulate feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).
Effects on Serotonin-Containing Neurons
- Study Overview : Research has been conducted on compounds structurally similar to the specified chemical for their effects on serotonin-containing neurons, particularly focusing on their interactions with 5-HT1A receptors (Craven et al., 1994).
Angiotensin II Antagonists
- Study Overview : Compounds with structural similarities have been studied for their interaction with AT1 receptors, indicating potential applications in cardiovascular research (Harmat et al., 1995).
PET Radiotracer Development
- Study Overview : Research has focused on the development of PET radiotracers using compounds with structural elements similar to the specified chemical, particularly for studying serotonergic neurotransmission (Plenevaux et al., 2000).
Safety And Hazards
This involves studying the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that should be taken when handling the compound.
Orientations Futures
Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propriétés
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-6-7-18(28-2)17(13-15)24-21(27)20(26)23-14-16-8-11-25(12-9-16)19-5-3-4-10-22-19/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUBBZLMPHONW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2380738.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2380739.png)
![(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester](/img/structure/B2380740.png)
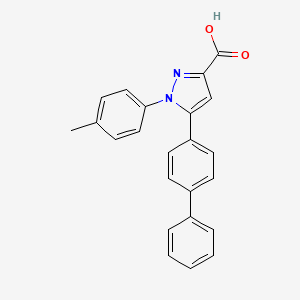
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)
![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)
![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)
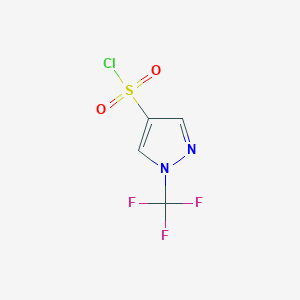
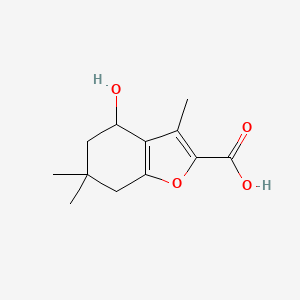
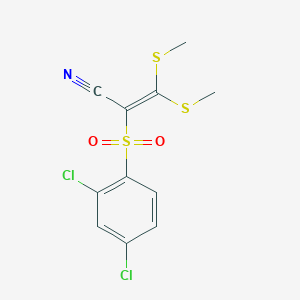
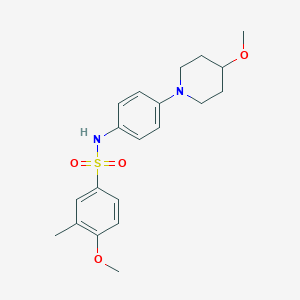
![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)
![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)
![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)